4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Overview
Description
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring attached to a chlorinated dimethylphenoxypropyl group
Preparation Methods
The synthesis of 4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a dimethylphenol derivative using an acyl chloride in the presence of a Lewis acid catalyst.
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to obtain the corresponding alkylated phenol.
Nucleophilic Substitution: The alkylated phenol undergoes nucleophilic substitution with morpholine to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and morpholine derivatives
Scientific Research Applications
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The mechanism of action of 4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and modulation of enzyme activity .
Comparison with Similar Compounds
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride can be compared with similar compounds such as:
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine: This compound has a similar structure but differs in the position of the chlorine atom on the phenoxy group.
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine: Another similar compound with a different substitution pattern on the phenoxy group.
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine: This compound also shares structural similarities but has variations in the position of the substituents.
Properties
IUPAC Name |
4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-4-5-13(2)15(14(12)16)19-9-3-6-17-7-10-18-11-8-17;/h4-5H,3,6-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDHNJMRGKDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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